![molecular formula C17H25FN2O2 B2574897 CCR2 antagonist 3 CAS No. 1380100-86-6](/img/structure/B2574897.png)
CCR2 antagonist 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CCR2 antagonist 3 is a cis-diamidocyclohexyl urea compound that potently competes against MCP-1 binding to CCR2 . It effectively inhibits MCP-1/CCR2-mediated PBMCs Ca+2 flux and chemotaxis .
Physical And Chemical Properties Analysis
CCR2 antagonist 3 is a solid, white to off-white compound . It has a molecular weight of 308.39 and a formula of C17H25FN2O2 . It is soluble in methanol and DMSO .
科学的研究の応用
CC chemokine receptor 2 (CCR2) plays a critical role in the activation and migration of inflammatory monocytes, making it a significant target for therapeutic intervention in various diseases characterized by chronic inflammation (Carter, 2013).
Binding Sites and Mechanism of Action
CCR2 antagonists bind to distinct sites on the receptor, which influences their mechanism of action. For instance, INCB3344 and CCR2-RA are CCR2 antagonists that bind to different sites, with CCR2-RA being the first allosteric radioligand for CCR2 (Zweemer et al., 2013). A study on CCR2 antagonist BMS-741672 highlighted a conformational-switching mechanism that modulates exposed polarity to balance selectivity and bioavailability (Yang et al., 2019).
Structural Insights
Structural analysis of CCR2 with orthosteric and allosteric antagonists provides valuable insights into drug discovery efforts. This includes understanding the binding modes and identifying novel drug binding pockets (Zheng et al., 2016).
Therapeutic Potential in Autoimmune Diseases
CCR2 antagonists have shown therapeutic potential in various autoimmune diseases, as evidenced by their efficacy in experimental animal models. However, clinical trials in humans have had mixed results, indicating a need for further research (Kalinowska & Losy, 2008).
Impact on Insulin Resistance and Diabetic Nephropathy
In type 2 diabetic mice, CCR2 antagonism has shown to improve insulin resistance and ameliorate diabetic nephropathy. This suggests potential applications in metabolic diseases (Kang et al., 2010).
Role in Obesity and Metabolic Disorders
CCR2 modulates inflammatory and metabolic effects of high-fat feeding, playing a role in obesity and related metabolic disorders (Weisberg et al., 2006).
Potential in Vascular Inflammation Treatment
A study on CCR2 and CX3CR1 in vascular inflammation showed that blocking CCR2 with antagonists can ameliorate the inflammatory response to vascular injury (Jerath et al., 2010).
Application in Dry Eye Disease
Topical application of CCR2 antagonists has shown significant improvement in murine models of dry eye disease, decreasing inflammation at multiple levels (Goyal et al., 2009).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-fluoro-N-[(2S)-1-(3-hydroxyazetidin-1-yl)-3-methylbutan-2-yl]-N,3-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-11(2)16(10-20-8-14(21)9-20)19(4)17(22)13-5-6-15(18)12(3)7-13/h5-7,11,14,16,21H,8-10H2,1-4H3/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHPWXLXWUVMIV-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)C(CN2CC(C2)O)C(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)[C@H](CN2CC(C2)O)C(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CCR2 antagonist 3 | |
CAS RN |
1380100-86-6 |
Source
|
Record name | AZD-2927 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBK8SC4PNC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。